molecular formula C19H14ClN3O2S B474497 3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B474497
M. Wt: 383.9g/mol
InChI Key: BUHSIDVMTAUISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chloromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro or methyl positions.

Scientific Research Applications

3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2Z,5Z)-2-[(3-CHLORO-4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE include other thiazolidinone and indole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9g/mol

IUPAC Name

3-[2-(3-chloro-4-methylanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-methylindol-2-one

InChI

InChI=1S/C19H14ClN3O2S/c1-9-3-6-14-12(7-9)15(17(24)22-14)16-18(25)23-19(26-16)21-11-5-4-10(2)13(20)8-11/h3-8,25H,1-2H3,(H,21,23)

InChI Key

BUHSIDVMTAUISY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC(=C(C=C4)C)Cl)O

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC(=C(C=C4)C)Cl)O

Origin of Product

United States

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